1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
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Description
The compound is a derivative of 2,4-dichlorophenylacetic acid . It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The 2,4-dichlorophenyl group is a common moiety in many synthetic compounds, including pharmaceuticals and pesticides .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step processes involving formation of the triazole ring and subsequent functionalization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 2,4-dichlorophenol, a related compound, is a white solid with a phenolic odor .Scientific Research Applications
Triazole Derivatives in Drug Discovery
Broad Spectrum of Biological Activities : Triazoles, including 1,2,4-triazole derivatives, are of significant interest in pharmaceutical research due to their wide range of biological activities. They have been explored for their potential as anti-inflammatory, antimicrobial, antitumoral, and antiviral agents. The flexibility in their chemical structure allows for the development of new drugs targeting various diseases, highlighting the importance of triazoles in the preparation of new therapeutics (Ferreira et al., 2013).
Antimicrobial and Antifungal Applications
Antimicrobial and Antifungal Potency : New 1,2,4-triazole derivatives have demonstrated significant antimicrobial and antifungal activities. Research focusing on these compounds has led to the identification of new candidates with potent activity against bacterial and fungal pathogens. This includes the development of derivatives with pronounced antibacterial activity against S. aureus and antifungal activity against Candida albicans, showcasing the potential of 1,2,4-triazole derivatives in addressing antibiotic resistance and treating neglected diseases (Ohloblina, 2022).
Environmental and Agricultural Applications
Impact on the Aquatic Environment : The environmental consequences of certain organochlorine compounds, including chlorophenols related to the dichlorophenyl group, have been assessed. These compounds exhibit moderate toxicity to aquatic life, with certain derivatives showing considerable toxicity upon long-term exposure. The findings stress the importance of developing efficient methods for the biodegradation of these compounds to mitigate their environmental impact (Krijgsheld & Gen, 1986).
Advancements in Chemical Synthesis
Eco-friendly Synthesis Approaches : Recent studies have highlighted eco-friendly procedures for the synthesis of 1,2,3-triazoles, emphasizing the need for sustainable and green chemistry practices. These approaches involve the use of recyclable catalysts and solvents, aiming to reduce the environmental footprint of chemical synthesis. The advancements in eco-friendly synthesis methods for triazoles contribute to the broader field of sustainable drug development and chemical manufacturing (de Souza et al., 2019).
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c1-5-13-9(10(16)17)14-15(5)8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKZMZBRCLNUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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